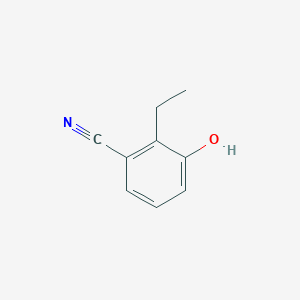![molecular formula C7H8ClN3O B12975688 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using a CuBr/1,10-phenanthroline system. This method is advantageous due to its use of air oxygen as the oxidant .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The choice of oxidizers and catalysts is crucial to ensure cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation states of the compound, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as light-emitting materials for OLED devices.
Mécanisme D'action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 1H-Pyrazolo[3,4-d]pyrimidine derivatives
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-6-5-3-1-2-4-10(5)9-7(6)11;/h1-4H,8H2,(H,9,11);1H |
Clé InChI |
JGGQXXKWKYYNOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)NN2C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)

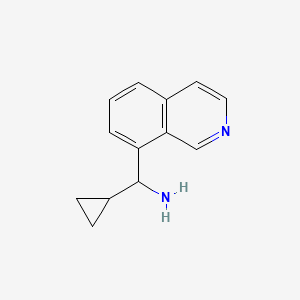
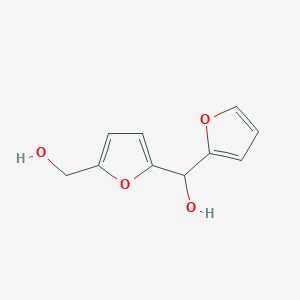



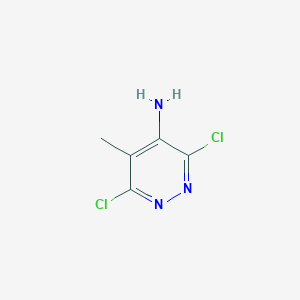
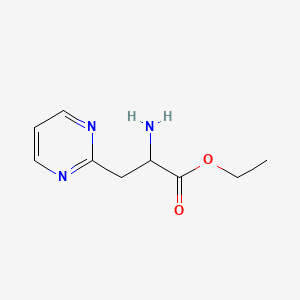
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)


